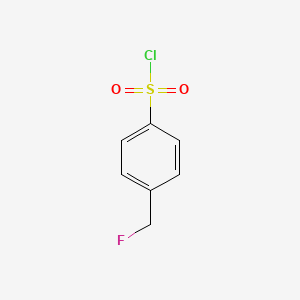

4-(Fluoromethyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Fluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions.

Métodos De Preparación

The synthesis of 4-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Fluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Fluoromethyl)benzene+Chlorosulfonic acid→4-(Fluoromethyl)benzene-1-sulfonyl chloride+HCl

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the product .

Análisis De Reacciones Químicas

4-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the fluoromethyl group can lead to the formation of sulfonic acids.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution and reducing agents like lithium aluminum hydride for reduction reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Fluoromethyl)benzene-1-sulfonyl chloride is extensively used as a reagent in organic synthesis. It serves multiple purposes:

- Sulfonamide Formation : It reacts with amines to form sulfonamides, which are critical intermediates in pharmaceuticals.

- Functional Group Transformation : The compound can introduce the fluoromethyl group into various organic molecules, enhancing their biological activity.

Example Reaction:

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of novel therapeutics:

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the Minimum Inhibitory Concentration (MIC) of several sulfonamide derivatives derived from this compound against bacterial strains. The results indicated promising antibacterial properties, with MIC values ranging from 15.625 to 62.5 μg/mL for Staphylococcus aureus.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | >200 |

Biochemical Applications

The compound's reactivity allows it to modify biomolecules, making it useful in biochemical research:

- Protein Modification : It can selectively modify amino acid residues in proteins, providing insights into enzyme mechanisms and protein function.

Example:

In studies involving enzyme inhibition, this compound was shown to inhibit specific signaling pathways by modifying key proteins involved in those pathways.

Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | >200 |

Protein Interaction Studies

| Protein Target | Modification Type | Effect on Activity |

|---|---|---|

| Enzyme A | Sulfonylation | Inhibition |

| Protein B | Covalent Bond Formation | Activity Change |

Mecanismo De Acción

The mechanism of action of 4-(Fluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry .

Comparación Con Compuestos Similares

4-(Fluoromethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can lead to differences in reactivity and applications.

4-Bromobenzenesulfonyl chloride: This compound contains a bromine atom instead of a fluoromethyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific reactivity profile and the presence of the fluoromethyl group, which can impart unique properties to the compounds synthesized from it.

Actividad Biológica

4-(Fluoromethyl)benzene-1-sulfonyl chloride, known for its unique chemical structure, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group, which contributes to its reactivity and potential biological activity.

- Molecular Formula : C₇H₆ClFOS

- Molecular Weight : Approximately 192.64 g/mol

- Structure : The compound features a fluoromethyl group (-CH₂F) and a sulfonyl chloride group (-SO₂Cl), which enhance its electrophilic character, making it suitable for various nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and antifungal agent.

The sulfonyl chloride group is known to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This reactivity can be leveraged in drug design to modify existing compounds or create new therapeutic agents.

Antibacterial Activity

A study investigating the antibacterial properties of related sulfonyl chlorides found that compounds with similar structures exhibited significant inhibition against various bacterial strains. For instance, derivatives synthesized from 4-methyl-1-benzenesulfonyl chloride demonstrated notable antibacterial effects, suggesting that this compound may possess similar capabilities .

Antifungal Properties

Research indicates that compounds containing sulfonyl groups can also show antifungal activity. The introduction of the fluoromethyl group may enhance this activity due to increased lipophilicity and metabolic stability .

Case Studies

- Synthesis and Evaluation : A series of Schiff base complexes derived from 4-methyl-1-benzenesulfonyl chloride were synthesized and evaluated for their biological activities. Some complexes demonstrated significant antibacterial and antifungal properties, indicating the potential of sulfonyl derivatives in therapeutic applications .

- Modification Studies : Modifications involving the introduction of fluorinated groups have been shown to improve the efficacy of sulfonamide derivatives against resistant bacterial strains. This suggests that further exploration of this compound could lead to the development of more effective antimicrobial agents .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

4-(fluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUQPLDNVBXYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.